1-Azido-3-methyl-2-nitrobenzene

Description

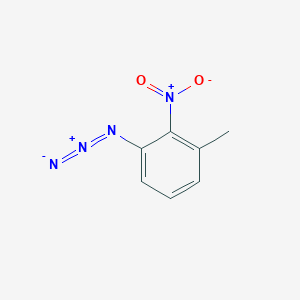

1-Azido-3-methyl-2-nitrobenzene is an aromatic compound featuring an azide (-N₃) group at the 1-position, a methyl (-CH₃) group at the 3-position, and a nitro (-NO₂) group at the 2-position of the benzene ring. Azides are known for their reactivity in click chemistry (e.g., Huisgen cycloaddition) and as precursors to amines or tetrazoles . The methyl and nitro substituents may influence electronic and steric properties, modulating reactivity in metal-catalyzed C–H functionalization or photochemical reactions.

Properties

IUPAC Name |

1-azido-3-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(9-10-8)7(5)11(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKMTNALORNNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=[N+]=[N-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of 3-methylphenylamine followed by azidation. The nitration step typically involves the reaction of 3-methylphenylamine with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position. The resulting 3-methyl-2-nitroaniline is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by treatment with sodium azide to replace the diazonium group with an azido group, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Azido-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes in the presence of copper(I) catalysts (Huisgen cycloaddition).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

Substitution: Alkynes, copper(I) catalysts.

Oxidation: Potassium permanganate, chromic acid.

Major Products Formed

Reduction: 1-Azido-3-methyl-2-aminobenzene.

Substitution: 1,2,3-Triazole derivatives.

Oxidation: 1-Azido-3-carboxy-2-nitrobenzene.

Scientific Research Applications

1-Azido-3-methyl-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing rings.

Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation and labeling of biomolecules.

Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules with antimicrobial and anticancer properties.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to undergo click chemistry reactions

Mechanism of Action

The mechanism of action of 1-azido-3-methyl-2-nitrobenzene involves its ability to undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reaction is facilitated by the presence of copper(I) catalysts, which activate the azido group and promote the formation of the triazole ring. The resulting triazole derivatives can interact with various molecular targets, including enzymes and receptors, leading to biological effects such as antimicrobial and anticancer activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Electron-Donating vs. In contrast, the trifluoromethyl group in 1-azido-2-(trifluoromethyl)benzene strongly withdraws electrons, reducing ring reactivity but stabilizing the azide group . Nitro groups (-NO₂) are meta-directing and deactivating, influencing regioselectivity in further functionalization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Azido-3-methyl-2-nitrobenzene while mitigating explosive risks associated with azides?

- Methodology : Use a stepwise approach:

- Nitration : Follow protocols for methylbenzene nitration (e.g., pre-cooled nitrating mixtures of HNO₃/H₂SO₄ at 0–5°C to control exothermic reactions) .

- Azide Introduction : Substitute a leaving group (e.g., chloride) with NaN₃ in polar aprotic solvents (e.g., DMF) at 60°C, as demonstrated for analogous aryl azides .

- Safety : Conduct reactions in small batches, use blast shields, and avoid mechanical shock.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Confirm regiochemistry via -NMR (e.g., methyl protons at δ ~2.3–2.5 ppm, aromatic protons influenced by nitro and azide groups) .

- FT-IR : Identify azide stretches (~2100 cm) and nitro group vibrations (~1520, 1350 cm) .

- HPLC : Monitor purity using reverse-phase columns with UV detection (λ = 254 nm).

Q. What are the key factors influencing the stability of this compound during storage?

- Stability Protocol :

- Store in amber vials at –20°C under inert gas (N₂/Ar).

- Avoid prolonged exposure to light, heat, or reducing agents.

- Degradation Analysis : Use accelerated stability studies (40°C/75% RH) with periodic HPLC checks .

Advanced Research Questions

Q. How do electronic and steric effects of substituents dictate the reactivity of this compound in Huisgen cycloadditions?

- Mechanistic Insights :

- The nitro group withdraws electron density, activating the azide for strain-promoted cycloadditions.

- The methyl group introduces steric hindrance, potentially slowing reactions with bulky alkynes.

- Experimental Design : Compare reaction rates with substituent-varied analogs (e.g., 2-azido-5-nitrobenzene derivatives) using kinetic studies .

Q. What computational approaches predict the thermal decomposition pathways of this compound?

- Methods :

- DFT Calculations : Optimize geometries at the B3LYP/6-31+G(d) level to model transition states for azide decomposition.

- Thermodynamic Data : Reference NIST-compatible databases for enthalpy of formation (ΔfH°) and bond dissociation energies .

- Outcome : Predict dominant pathways (e.g., nitrene formation vs. ring expansion) under varying temperatures.

Q. How can contradictory reports on the compound’s reactivity in nucleophilic aromatic substitution (NAS) be resolved?

- Contradiction Analysis :

- Variable Screening : Test NAS under differing conditions (solvent polarity, nucleophile strength, temperature).

- Regiochemical Mapping : Use X-ray crystallography or NOE NMR to confirm substitution sites.

- Meta-Analysis : Apply statistical tools (e.g., PCA) to identify outliers in literature data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.